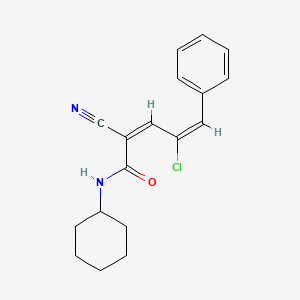

(2Z,4E)-4-chloro-2-cyano-N-cyclohexyl-5-phenylpenta-2,4-dienamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

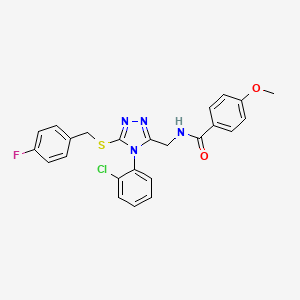

“(2Z,4E)-4-chloro-2-cyano-N-cyclohexyl-5-phenylpenta-2,4-dienamide” is a chemical compound with the molecular formula C18H19ClN2O . It is listed under the CAS Registry Number: 1223877-02-8 . The compound is offered by Benchchem for various applications .

Chemical Reactions Analysis

The chemical reactions involving “(2Z,4E)-4-chloro-2-cyano-N-cyclohexyl-5-phenylpenta-2,4-dienamide” are not specified in the search results. Chemical reactions can be studied in terms of reaction rates, mechanisms, and the changes they undergo during reactions with other substances .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include aspects such as its physical state, melting point, boiling point, solubility, and reactivity . Unfortunately, specific physical and chemical properties of “(2Z,4E)-4-chloro-2-cyano-N-cyclohexyl-5-phenylpenta-2,4-dienamide” are not available in the search results.Scientific Research Applications

- PPARγ Activation : Recent studies have explored the activation of peroxisome proliferator-activated receptor gamma (PPARγ) by (2Z,4E,6E)-2-methoxyocta-2,4,6-trienoic acid (A02). PPARγ plays a crucial role in regulating cell differentiation, proliferation, and inflammation. A02 has shown protective effects against UVB-induced oxidative stress and DNA damage in keratinocytes, making it a potential candidate for skin cancer prevention .

- Both A02 and its analog Octa have been found to counteract the TGF-β1-dependent increase in mesenchymal markers, intracellular ROS, and EMT-related signal transduction pathways. These compounds inhibit the EMT process, which is associated with cancer progression and metastasis .

- The stereoselective synthesis of (2Z,4E)-2,4-dienamide compounds has been explored. These compounds exhibit diverse biological activities, and their efficient synthesis is essential for further research and drug development .

- A02 has demonstrated antiproliferative effects in squamous cell carcinoma cells (A431). It inhibits cell proliferation and promotes differentiation markers’ expression, suggesting its potential as an antitumor agent .

- A02 and Octa influence lipid metabolism. They counterbalance TGF-β1-induced cell membrane lipid remodeling and the release of bioactive lipids involved in EMT. Understanding these effects may lead to novel therapeutic strategies .

Cancer Research and Treatment

Epithelial–Mesenchymal Transition (EMT) Inhibition

Chemical Synthesis

Antiproliferative Properties

Lipid Remodeling and Bioactive Lipids

Mechanism of Action

The mechanism of action of a compound refers to how it interacts and produces an effect in a system. The specific mechanism of action for “(2Z,4E)-4-chloro-2-cyano-N-cyclohexyl-5-phenylpenta-2,4-dienamide” is not provided in the search results. Understanding the mechanism of action can often require complex biochemical studies .

properties

IUPAC Name |

(2Z,4E)-4-chloro-2-cyano-N-cyclohexyl-5-phenylpenta-2,4-dienamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O/c19-16(11-14-7-3-1-4-8-14)12-15(13-20)18(22)21-17-9-5-2-6-10-17/h1,3-4,7-8,11-12,17H,2,5-6,9-10H2,(H,21,22)/b15-12-,16-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRCRKKVVTYUVMY-QKMJZAKKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C(=CC(=CC2=CC=CC=C2)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)NC(=O)/C(=C\C(=C/C2=CC=CC=C2)\Cl)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2Z,4E)-4-chloro-2-cyano-N-cyclohexyl-5-phenylpenta-2,4-dienamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[b]thiophen-2-yl(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2697318.png)

![methyl 2-({[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2697324.png)

![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2697325.png)

![2-[2-(1-Piperidinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B2697327.png)

![N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-3-nitro-2-pyridinamine](/img/structure/B2697329.png)

![1-(1H-benzimidazol-1-yl)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2697330.png)

![8-chloro-2-(2-(ethylthio)benzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2697335.png)

![1-(2-chlorophenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2697340.png)